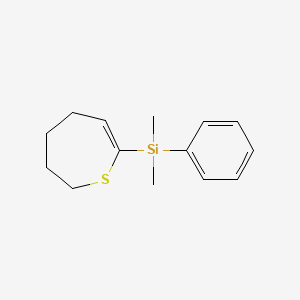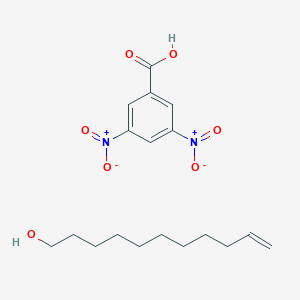
3,5-Dinitrobenzoic acid;undec-10-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitrobenzoic acid;undec-10-en-1-ol is a compound that combines the properties of 3,5-dinitrobenzoic acid and undec-10-en-1-ol. 3,5-Dinitrobenzoic acid is an organic compound with the formula (O2N)2C6H3CO2H, known for its use in identifying alcohol components in esters and in the fluorometric analysis of creatinine . Undec-10-en-1-ol is an unsaturated alcohol with a long carbon chain, often used in the synthesis of various organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dinitrobenzoic acid is synthesized from benzoic acid through a nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% .
Undec-10-en-1-ol can be synthesized through the hydroboration-oxidation of undec-10-ene. This involves the addition of borane (BH3) to the double bond of undec-10-ene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of 3,5-dinitrobenzoic acid typically involves large-scale nitration processes using benzoic acid and nitric acid with sulfuric acid as a catalyst. The process is optimized for high yield and purity.
Undec-10-en-1-ol is produced industrially through the hydroboration-oxidation method, with careful control of reaction conditions to ensure high yield and minimal by-products.
化学反応の分析
Types of Reactions
3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the nitro groups to amino groups using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Undec-10-en-1-ol can undergo:
Oxidation: Oxidation to form undec-10-enal or undec-10-enoic acid using oxidizing agents like potassium permanganate (KMnO4).
Esterification: Reaction with carboxylic acids to form esters.
Common Reagents and Conditions
Reduction of 3,5-Dinitrobenzoic acid: Tin (Sn) and hydrochloric acid (HCl).
Oxidation of Undec-10-en-1-ol: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction of 3,5-Dinitrobenzoic acid: 3,5-Diaminobenzoic acid.
Oxidation of Undec-10-en-1-ol: Undec-10-enal or undec-10-enoic acid.
科学的研究の応用
3,5-Dinitrobenzoic acid is used in:
Chemistry: Identification of alcohol components in esters and fluorometric analysis of creatinine.
Biology: Studying enzyme activities and metabolic pathways.
Medicine: Research on drug interactions and metabolic profiling.
Undec-10-en-1-ol is used in:
Chemistry: Synthesis of various organic compounds.
Biology: Studying lipid metabolism and cell membrane interactions.
Medicine: Research on drug delivery systems and bioactive compounds.
Industry: Production of fragrances and flavoring agents.
作用機序
3,5-Dinitrobenzoic acid exerts its effects through the interaction of its nitro groups with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The compound’s acidity also plays a role in its reactivity and interactions with other molecules .
Undec-10-en-1-ol interacts with biological membranes due to its long hydrophobic chain and hydroxyl group. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems and studies on cell membrane dynamics.
類似化合物との比較
Similar Compounds
3-Nitrobenzoic acid: Similar in structure but with only one nitro group, making it less acidic and less reactive than 3,5-dinitrobenzoic acid.
4-Nitrobenzoic acid: Another similar compound with a single nitro group in the para position, used in similar applications but with different reactivity and properties.
Uniqueness
3,5-Dinitrobenzoic acid is unique due to its two nitro groups, which enhance its acidity and reactivity compared to mono-nitrobenzoic acids . This makes it more effective in specific analytical and industrial applications.
Undec-10-en-1-ol is unique due to its unsaturated long carbon chain, which provides distinct chemical and physical properties compared to saturated alcohols. This makes it valuable in the synthesis of complex organic molecules and in applications requiring specific hydrophobic interactions.
特性
CAS番号 |
142450-98-4 |
|---|---|
分子式 |
C18H26N2O7 |
分子量 |
382.4 g/mol |
IUPAC名 |
3,5-dinitrobenzoic acid;undec-10-en-1-ol |
InChI |
InChI=1S/C11H22O.C7H4N2O6/c1-2-3-4-5-6-7-8-9-10-11-12;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2,12H,1,3-11H2;1-3H,(H,10,11) |
InChIキー |
NJTKLKHWWJURIO-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCCCCCCO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl-](/img/structure/B12549102.png)


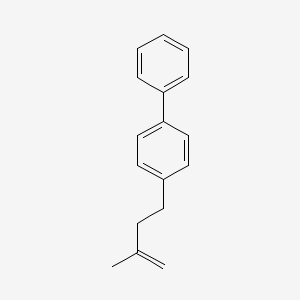

![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
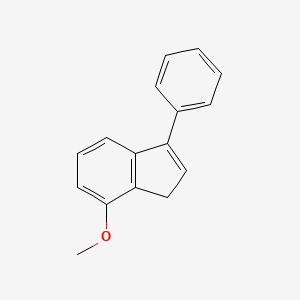
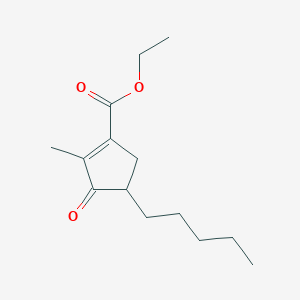
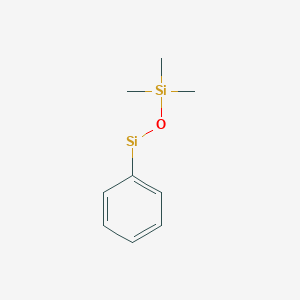
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
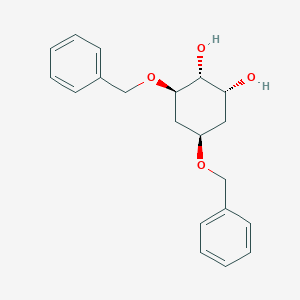
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
